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Introduction

Dolutegravir (DTG), a second-generation integrase strand transfer inhibitor (InSTI), has become the
preferred component of first-line antiretroviral therapy (ART) for HIV-infected patients based on World
Health Organization guidelines. This preference stems from its higher potency, excellent safety profile, and
higher genetic barrier to resistance compared to other antiretroviral drugs [1]. Ensuring the long-term
efficacy of dolutegravir-based regimens requires precise drug monitoring, particularly in special
populations and resource-limited settings where challenges in adherence and drug-drug interactions are

prevalent.

The establishment of robust, accurate, and precise bioanalytical methods for quantifying dolutegravir
concentrations in biological matrices like human plasma is essential for therapeutic drug monitoring
(TDM), clinical pharmacology studies, and investigating the influence of key covariates on drug disposition
[1]. These methods are particularly valuable in managing HIV-TB co-infected patients who experience
complex drug-drug interactions and polypharmacy challenges that affect attainment of target drug
concentrations [2]. This document presents comprehensive application notes and protocols for the

bioanalysis of dolutegravir in human plasma, focusing on both high-performance liquid chromatography
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with ultraviolet detection (HPLC-UV) and liquid chromatography-mass spectrometry (LC-MS/MS) methods

to support various research and clinical needs.

Analytical Methods for Dolutegravir Quantification

HPLC-UV Method for Dried Blood Spots

The HPLC-UV method represents a cost-effective alternative for quantifying delutegravir, particularly
suitable for resource-limited settings where access to advanced mass spectrometry instrumentation may be
constrained. This method has been validated for the analysis of dolutegravir in dried blood spots (DBS),
which offers significant advantages in terms of sample collection simplicity, minimal blood volume
requirements, and easier transportation and storage compared to conventional plasma sampling [1]. The
DBS approach is especially beneficial for conducting clinical pharmacokinetic studies in remote areas or for

pediatric populations where venous blood collection presents practical challenges.

The validated HPLC-UV method exhibits a linear calibration range of 0.4-10 pg/mL for dolutegravir,
with accuracy values ranging between 102.4-114.8% and precision values of 3.4-14.7% [1]. The method
employs pioglitazone as an internal standard and utilizes a reverse-phase C18 column with gradient elution
consisting of acetonitrile and potassium phosphate monobasic buffer (pH 5) at a flow rate of 1 mL/min.
Detection is performed at 260 nm, with a total run time of 13 minutes per sample. When applied to clinical
samples, this method demonstrated that dolutegravir concentrations in DBS were approximately 37.5%
lower than paired plasma concentrations, highlighting the importance of matrix considerations when

interpreting results [1].

LC-MS/MS Methods for Plasma Analysis

Liquid chromatography coupled with tandem mass spectrometry offers superior sensitivity and specificity
for dolutegravir quantification in plasma, making it the preferred methodology for most clinical research
applications. A recently developed LC-MS method enables the simultaneous determination of
dolutegravir along with other antiretrovirals (nevirapine, efavirenz) and anti-tuberculosis drugs (rifampicin,

rifapentine) in human plasma, addressing a critical need for therapeutic drug monitoring in HIV-TB co-

© 2026 Smolecule. All rights reserved. 2/10 Tech Support


https://www.smolecule.com/products/s548938?utm_src=pdf-body
https://www.smolecule.com/products/s548938?utm_src=pdf-body
https://www.smolecule.com/products/s548938?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7612724/
https://www.smolecule.com/products/s548938?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7612724/
https://www.smolecule.com/products/s548938?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7612724/
https://www.smolecule.com/products/s548938?utm_src=pdf-body
https://www.smolecule.com/products/s548938?utm_src=pdf-body
https://www.smolecule.com/products/s548938?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

infected patients [2]. This multiplexed approach provides significant efficiency advantages for clinical

laboratories managing polypharmacy scenarios.

Another validated UPLC-MS/MS method allows for the simultaneous quantification of five antiretroviral
drugs including dolutegravir, elvitegravir, raltegravir, nevirapine, and etravirine in a single run with a
runtime of just 10 minutes [3]. This method utilizes only 50 pL of patient plasma, making it particularly
advantageous for TDM purposes and clinical research in pediatric populations where sample volume is
limited. The method employs stable isotope-labeled internal standards for each analyte, enhancing
measurement precision and accuracy [3]. The calibration curves for all analytes are constructed using

weighted (1/x?) linear regression, demonstrating excellent linearity across the validated concentration ranges.

Method Validation Summary

Validation Parameters and Performance

Comprehensive validation of bioanalytical methods is essential to ensure the reliability, accuracy, and
precision of dolutegravir quantification in clinical samples. The table below summarizes the key validation

parameters for the HPLC-UV and LC-MS/MS methods described in recent scientific literature:

Table 1: Validation Parameters for HPLC-UV and LC-MS/MS Methods

Validation HPLC-UV Method LC-MS/MS Method UPLC-MS/MS Method
Parameter (DBS) [1] (Plasma) [2] (Plasma) [3]

Linear Range 0.4-10.0 0.25-10.00 0.01-10.0

(ng/mL)

| Accuracy (%) | 102.4-114.8 | 88.73-109.67 (intra-day) 93.38-104.30 (inter-day) | 93.2-106.4 | | Precision
(% RSD) | 3.4-14.7 | 2.47-12.39 (intra-day) 5.34-16.83 (inter-day) | 2.7-11.8 | | Recovery (%) | 42.3 (%CV:
8.3) | 86.12-109.89 | Not specified | | Internal Standard | Pioglitazone | Dolutegravir-d4, Rifampicin-d4 |
Stable isotope-labeled for each analyte | | Runtime (min) | 13| 5.5| 10 |
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Additional Validation Parameters

Beyond the fundamental parameters summarized in Table 1, complete method validation includes assessment
of selectivity, specificity, and stability. The LC-MS method demonstrated excellent selectivity with ne
significant ghost peaks identified in blank samples at the expected retention times of dolutegravir and
other analytes, confirming the method's specificity [2]. Stability testing is particularly crucial for
dolutegravir, as researchers have encountered stability challenges when using citrate plasma, leading to

recommendations for EDTA as the anticoagulant of choice for plasma samples [3].

The LC-MS method validation also incorporated ion suppression and enhancement studies to evaluate
matrix effects, confirming that the sample preparation procedure effectively eliminates interfering
components from plasma [2]. For the HPLC-UV method using dried blood spots, spot homogeneity and
hematocrit effects were evaluated to ensure consistent performance across varied patient populations. The
carry-over assessment for both methods demonstrated minimal transfer between injections, ensuring the

integrity of subsequent samples during analytical runs.

Detailed Experimental Protocols

Sample Preparation Procedures

4.1.1 Plasma Sample Preparation for LC-MS/MS Analysis

For the simultaneous quantification of delutegravir with other antiretrovirals and anti-tuberculosis drugs,
plasma sample preparation follows a protein precipitation protocol. To 100 pL of plasma sample, add 300
HL of 100% acetonitrile for delutegravir, efavirenz, and nevirapine, or 800 pL for rifampicin and
rifapentine, resulting in precipitation ratios of 3:1 and 8:1, respectively [2]. Vortex the mixture vigorously for
60 seconds to ensure complete protein precipitation, then centrifuge at 14,500 % g for 10 minutes at 4°C.
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle nitrogen stream at
60°C. Reconstitute the residue with 100 pL of reconstitution solution (typically a mixture of water and

acetonitrile with 0.1% formic acid), vortex for 30 seconds, and transfer to autosampler vials for analysis.

4.1.2 Dried Blood Spot Sample Preparation for HPLC-UV Analysis
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For the HPLC-UV method using dried blood spots, preparation begins with spot collection. Carefully apply
50 pL of whole blood calibration standards, quality control samples, or patient samples to each circle of
Whatman 903 protein saver cards [1]. Allow the spots to dry completely at room temperature for a minimum
of 4 hours (preferably overnight). Once dried, store the spots in zip-lock bags with desiccant sachets at -70°C
until analysis. For processing, punch six 6-mm discs from three spots (two punches per spot) using a
precision disc cutter and transfer them to a 7-mL extraction tube. Add 980 pL of methanol and 20 pL of
pioglitazone internal standard solution (250 pg/mL), then tumble the mixture gently for 1 hour. Transfer the
extract to a 5 mL tube, centrifuge at 14,500 x g for 10 minutes, collect the supernatant, and evaporate to
dryness at 60°C. Reconstitute the residue in 500 pL of methanol, centrifuge again, and transfer 300 pL to

autosampler vials for analysis.

Chromatographic Conditions

Table 2: Chromatographic Conditions for Dolutegravir Analysis

Parameter HPLC-UV Method [1] LC-MS Method [2] UPLC-MS/MS Method [3]
Column Eclipse XDB-C18 (150 mm  Atlantis dC18 (3.0 x Acquity UPLC BEH C18
x 4.6 mm, 5 um) 150mm, 3um) (50 mm x 2.2 mm, 1.7
pm)
Mobile Phase A 50 mM potassium 0.1% formic acid in 10 mM ammonium
phosphate monobasic (pH  water bicarbonate (pH 10)
5)
Mobile Phase B 100% acetonitrile 0.1% formic acid in Acetonitrile

100% acetonitrile

Gradient 70% Ato 57.5% Ain 5 min, Linear gradient from 5% Linear gradient from 10%
Program return to 70% A at 11 min B to 95% B over 5.5 min B to 90% B in 3.5 min
Flow Rate 1.0 mL/min 0.4 mL/min 0.6 mL/min

Injection Not specified 10-30 pL (depending on 5puL

Volume analyte)

© 2026 Smolecule. All rights reserved. 5/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7612724/
https://www.smolecule.com/products/s548938?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7612724/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7612724/
https://www.medrxiv.org/content/10.1101/2025.06.08.25329229v1.full-text
https://www.medrxiv.org/content/10.1101/2025.06.08.25329229v1.full-text
https://www.sciencedirect.com/science/article/abs/pii/S1570023218307402
https://www.sciencedirect.com/science/article/abs/pii/S1570023218307402
https://www.smolecule.com/products/s548938?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Parameter HPLC-UV Method [1] LC-MS Method [2] UPLC-MS/MS Method [3]
Run Time 13 min 5.5 min 10 min

Column Room temperature 18-26°C 40°C

Temperature

Mass Spectrometry Conditions

For LC-MS/MS methods, optimal mass spectrometry conditions are critical for achieving high sensitivity
and specificity. The LC-MS method for simultaneous determination of delutegravir with other drugs utilizes
a ThermoScientific LCQ Fleet ion trap mass spectrometer operated with Heated Electrospray Ionization
(HESI) in positive ion mode [2]. The specific transitions monitored for dolutegravir are m/z
419.13-277.00, while the internal standard dolutegravir-d4 is monitored at m/z 423.13 - 280.10. Key
instrument parameters include: capillary temperature 350°C, source voltage 5.0 kV, sheath gas flow rate 40
arbitrary units, and auxiliary gas flow rate 20 arbitrary units. The collision energy for delutegravir is

optimized at 35 eV, with tube lens offset tuned for maximum response.

The UPLC-MS/MS method employs a triple quadrupole mass spectrometer with electrospray ionization
in positive mode for all analytes [3]. The method uses multiple reaction monitoring (MRM) for specific
and sensitive detection, with two transitions monitored for each analyte to confirm identity. The source
conditions are maintained as follows: desolvation temperature 500°C, desolvation gas flow 1000 L/h, cone
gas flow 50 L/h, and collision gas flow 0.15 mL/min. Data acquisition and processing are performed using
Waters MassLynx software with QuanLynx module for automated peak integration and calibration curve

generation.

Workflow Diagram

The following diagram illustrates the comprehensive bioanalytical workflow for delutegravir quantification

in plasma samples, incorporating both LC-MS/MS and HPLC-UV methodologies:
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Figure 1: Bioanalytical Workflow for Dolutegravir Quantification in Plasma Samples

Clinical Applications and Implementation

Therapeutic Drug Monitoring in Special Populations

The validated bioanalytical methods for dolutegravir quantification have significant clinical applications in
therapeutic drug monitoring (TDM), particularly for special populations where pharmacokinetic
alterations are anticipated. These include pregnant women, pediatric patients, elderly individuals, and
patients with renal or hepatic impairment who may experience changes in drug metabolism and
elimination [3]. Additionally, TDM is particularly valuable for HIV-TB co-infected patients receiving
concurrent antiretroviral and anti-tuberculosis therapy, given the significant drug-drug interactions
between dolutegravir and rifampicin-containing regimens that can substantially reduce dolutegravir

exposure [2].

Implementation of delutegravir TDM in clinical practice requires consideration of the target therapeutic
range. While established reference ranges continue to be refined, population pharmacokinetic studies have
provided preliminary targets. For instance, DBS-derived pharmacokinetic parameters from the HPLC-UV
method reported mean values of 37.8 pg-h/mL for AUC (area under the curve), 2.7 pg/mL for Cmax
(maximum concentration), and 1.34 pg/mL for C24 (concentration at 24 hours) [1]. These parameters can
guide clinicians in optimizing dosages for individual patients, particularly when managing complex drug

interactions or unusual pharmacokinetic profiles.

© 2026 Smolecule. All rights reserved. 8/10 Tech Support


https://www.smolecule.com/products/s548938?utm_src=pdf-body-img
https://www.smolecule.com/products/s548938?utm_src=pdf-body
https://www.smolecule.com/products/s548938?utm_src=pdf-body
https://www.sciencedirect.com/science/article/abs/pii/S1570023218307402
https://www.smolecule.com/products/s548938?utm_src=pdf-body
https://www.smolecule.com/products/s548938?utm_src=pdf-body
https://www.medrxiv.org/content/10.1101/2025.06.08.25329229v1.full-text
https://www.smolecule.com/products/s548938?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7612724/
https://www.smolecule.com/products/s548938?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Application in Clinical Pharmacology Studies

Beyond routine TDM, these bioanalytical methods support various clinical pharmacology studies essential
for optimizing dolutegravir therapy. These include bioequivalence studies for generic formulations, drug-
drug interaction assessments, and pharmacokinetic studies in special populations [1]. The dried blood
spot method, in particular, facilitates conduct of pharmacokinetic studies in remote or resource-limited
settings by eliminating the need for complex sample processing infrastructure and enabling room

temperature storage and transportation of samples [1].

The simultaneous LC-MS/MS method for multiple antiretrovirals and anti-tuberculosis drugs offers
particular value in clinical research settings where comprehensive drug exposure assessment is needed [2].
This method enables researchers to characterize complex drug interaction profiles without requiring multiple
analytical runs, reducing both analytical time and cost. The ability to quantify multiple drugs simultaneously
is especially advantageous for studying treatment outcomes in HIV-TB co-infected patients, where
subtherapeutic concentrations of either antiretrovirals or anti-tuberculosis drugs have been associated with

negative treatment outcomes including mortality and treatment failure [2].

Conclusion

The bioanalytical methods presented herein provide robust, accurate, and precise approaches for quantifying
dolutegravir in human plasma and dried blood spots. The HPLC-UV method with DBS offers a practical
solution for resource-limited settings, while the LC-MS/MS methods deliver the sensitivity, specificity, and
multiplexing capability needed for comprehensive therapeutic drug monitoring and clinical research.
Implementation of these methods supports optimized antiretroviral therapy through precise drug exposure

assessment, ultimately contributing to improved treatment outcomes for people living with HIV.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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